4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-
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Overview
Description
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Aminopropoxy Group: The aminopropoxy group can be introduced through a nucleophilic substitution reaction using 3-aminopropanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-aminopropoxy)-N-(3-chlorophenyl)-4-quinazolinamine
- 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-quinazolinamine
Uniqueness
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine is unique due to the presence of the methoxy group at the 7-position, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
Properties
CAS No. |
655247-74-8 |
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Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H19ClN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23) |
InChI Key |
KNNJJBGOAKBCKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)OCCCN |
Origin of Product |
United States |
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